molecular formula C14H10F3NO B5785257 N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide

N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5785257
M. Wt: 265.23 g/mol
InChI Key: NAPOPFIYYKYVQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide and related compounds typically involves the reaction of fluorinated anilines with acyl chlorides or other activating agents under controlled conditions. A study by Bordeau et al. (2006) discusses the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides via electrochemical silylation, indicating a potential pathway for synthesizing similar fluorinated acetamide compounds (Bordeau et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide can be inferred from related studies. For instance, the study on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide by Praveen et al. (2013) discusses the dihedral angle between the phenyl rings and the acetamide group, providing insights into the spatial arrangement that might be similar in N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide (Praveen et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide would likely focus on its reactivity as an electrophile in nucleophilic substitution reactions due to the presence of fluorine atoms which can significantly alter electronic properties. Research on similar compounds, such as the synthesis and herbicidal activity of novel N-derivatives by Wu et al. (2011), illustrates how modifications to the acetamide structure can yield compounds with significant biological activity (Wu et al., 2011).

Physical Properties Analysis

The physical properties of N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide, such as melting point, solubility, and crystalline structure, can be deduced from related compounds. For example, the crystal structure analysis provided by Qian et al. (2012) for 2,2-Dibromo-N-(4-fluorophenyl)acetamide offers valuable data on hydrogen bonding patterns and molecular packing, which are crucial for understanding the physical properties of fluorinated acetamides (Qian et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)7-14(19)18-13-6-5-11(16)8-12(13)17/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPOPFIYYKYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide

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